molecular formula C12H18N2O3S B2731280 N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide CAS No. 349397-02-0

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B2731280
CAS No.: 349397-02-0
M. Wt: 270.35
InChI Key: IVKSUODDVIVDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Morpholin-4-yl)ethyl]benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core linked to a morpholine moiety via an ethyl spacer. Sulfonamides are renowned for their diverse pharmacological activities, including antibacterial, antitumor, and antihyperglycemic effects . The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and modulates pharmacokinetic properties. This compound’s structure (molecular formula: C₁₂H₁₇N₂O₃S; molecular weight: ~284.33 g/mol) positions it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKSUODDVIVDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of morpholine with ethyl bromide to form 2-(bromomethyl)morpholine. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in hydrolysis, alkylation, and reduction reactions.

Hydrolysis

Under acidic or basic conditions, sulfonamides hydrolyze to form sulfonic acids and corresponding amines. For example:

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamideH+ or OHBenzenesulfonic acid+2-(morpholin-4-yl)ethylamine\text{this compound} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Benzenesulfonic acid} + \text{2-(morpholin-4-yl)ethylamine}

Hydrolysis rates depend on temperature and catalyst strength, with acidic conditions generally accelerating the reaction .

Alkylation/Acylation

The secondary amine in the sulfonamide group can undergo alkylation or acylation. For instance:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms N-acetylated products .

Reaction TypeReagent/ConditionsProduct
AlkylationMethyl iodide, K₂CO₃, DMFN-methylated sulfonamide
AcylationAcetyl chloride, pyridineN-acetyl sulfonamide

Aromatic Ring Reactivity

The benzene ring undergoes electrophilic substitution, though the electron-withdrawing sulfonamide group deactivates the ring, directing incoming electrophiles to the meta position.

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to the sulfonamide:

This compoundHNO3/H2SO43-nitro derivative\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-nitro derivative}

Halogenation

Halogenation (e.g., bromination) occurs under Lewis acid catalysis (e.g., FeBr₃):

This compoundBr2,FeBr33-bromo derivative\text{this compound} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{3-bromo derivative}

Morpholine Ethyl Group Reactivity

The morpholine ring (a six-membered amine-containing heterocycle) influences reactivity through steric and electronic effects.

Quaternization

The tertiary amine in morpholine reacts with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts:

Morpholine moiety+CH3IN-methylmorpholinium iodide\text{Morpholine moiety} + \text{CH}_3\text{I} \rightarrow \text{N-methylmorpholinium iodide}

Coordination Chemistry

The morpholine nitrogen can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Reduction Reactions

The sulfonamide group can be reduced to a thiol or amine under strong reducing conditions:

Reduction to Thiol

Using LiAlH₄ or similar agents:

-SO₂NH-LiAlH4-SH+NH3\text{-SO₂NH-} \xrightarrow{\text{LiAlH}_4} \text{-SH} + \text{NH}_3

This pathway is less common due to competing side reactions.

Reductive Alkylation

Catalytic hydrogenation (H₂/Pd-C) in the presence of aldehydes/ketones facilitates reductive alkylation at the amine site .

Scientific Research Applications

Biochemical Assays

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide serves as an intermediate in the synthesis of more complex molecules. It is utilized in biochemical assays to study enzyme activities and protein interactions, particularly focusing on its role as an inhibitor of carbonic anhydrases (CAs), which are critical in various physiological processes .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, compounds synthesized from morpholine derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. In vivo studies have shown that certain derivatives can significantly suppress paw edema in animal models, indicating their potential as anti-inflammatory agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. A notable example includes the evaluation of a morpholine-substituted pyrazole derivative against breast cancer cell lines (MCF-7), where it demonstrated significant cytotoxicity (IC50 values indicating effective concentrations) and favorable binding affinity to estrogen receptors . Molecular docking studies further support these findings by predicting strong interactions with cancer-related targets.

Case Studies

Study Objective Findings
Synthesis of benzenesulfonamide derivativesIdentified compounds with high binding affinity for carbonic anhydrases, suggesting therapeutic potential in treating conditions like glaucoma and epilepsy.
Anti-inflammatory activity assessmentCompounds showed up to 46% suppression of inflammatory responses in animal models, indicating effectiveness comparable to standard anti-inflammatory drugs like Diclofenac.
Anticancer activity evaluationDemonstrated significant cytotoxic effects against MCF-7 cells, with molecular docking indicating strong binding to estrogen receptor α, suggesting lower adverse reactions compared to existing therapies.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. The morpholine ring enhances the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Morpholinyl-Containing Sulfonamides

N-[2-(4-Morpholinyl)phenyl]-2-nitrobenzenesulfonamide (CAS: 1026299-50-2)
  • Structure : A nitro group at the benzene ring and a morpholine attached to the phenylamine group.
  • Molecular Weight : 363.39 g/mol (C₁₆H₁₇N₃O₅S).
  • This may influence binding affinity in enzymatic assays .
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide (CAS: 606133-69-1)
  • Structure : A trifluoromethyl (-CF₃) group on the benzene ring and an indole-linked ethyl chain.
  • Molecular Weight : 422.43 g/mol (C₁₉H₁₈F₃N₂O₂S).
  • Key Differences : The -CF₃ group increases lipophilicity (logP: ~3.5 estimated) compared to the parent compound, likely affecting membrane permeability. The indole moiety may confer selectivity for serotonin-related targets .

Sulfonamides with Varied Heterocyclic Moieties

Piperidinyl Sulfonamides (e.g., Compound 21–26 in )
  • Examples : 3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide.
  • Physical State : Yellow oils (vs. solid morpholinyl derivatives).
  • Key Differences : Replacement of morpholine with piperidine reduces hydrogen-bonding capacity (polar surface area: ~36 Ų vs. ~50 Ų for morpholinyl analogs). This may decrease solubility but improve blood-brain barrier penetration .
Isoindoline-1,3-dione Derivatives ()
  • Examples : N-(cyclohexylcarbamoyl)-4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]benzenesulfonamide.
  • Activity : Exhibited 44–52% serum glucose reduction in antihyperglycemic assays.
  • Key Differences : The isoindoline-dione core introduces rigidity, possibly enhancing target specificity compared to flexible ethyl-morpholine spacers .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Molecular Weight (g/mol) logP/logD Physical State
N-[2-(Morpholin-4-yl)ethyl]benzenesulfonamide None (parent compound) 284.33 ~1.2 (est.) Solid (pred.)
1g () 4-(Trifluoromethyl) ~450 (est.) ~3.0 Solid (m.p. 180°C)
2a () Propyl spacer ~420 (est.) ~1.8 Solid (m.p. 118°C)
Y207-0202 () 2-Fluorophenylacetamide 266.31 0.86 Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) increase melting points and lipophilicity .
  • Ethyl morpholine spacers balance solubility (polar surface area: ~50 Ų) and membrane permeability .

Biological Activity

N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator , suggesting that it can alter cellular pathways and biological responses by binding to active sites or modulating receptor functions.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific functional groups in the molecular structure significantly influences the biological potency of sulfonamide derivatives. For instance, modifications such as the introduction of electron-donating groups (EDGs) have been shown to enhance activity against cancer cell lines, while electron-withdrawing groups (EWGs) tend to decrease it .

Table 1: Summary of Biological Activities

CompoundTargetIC50 Value (μM)Activity Description
N-[2-(morpholin-4-yl)ethyl]...Carbonic Anhydrase IX0.01–0.025Selective inhibition
N-[2-(morpholin-4-yl)ethyl]...MDA-MB-231 cells0.12–0.25Induces apoptosis
3-bromo-4-cyano-N-(2-morpho...Various enzymes<1Enzyme inhibition

Biological Activity in Cancer Research

This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and other leukemia cell lines. For example, one study reported a significant increase in annexin V-FITC-positive apoptotic cells when treated with this compound, indicating its potential as an anticancer agent .

Case Study: Apoptosis Induction

In a study focusing on MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls, demonstrating its efficacy as an apoptosis inducer . This suggests that the compound may disrupt critical survival pathways in cancer cells.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses inhibitory effects against certain bacteria by targeting carbonic anhydrases, which are essential for bacterial growth and metabolism .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies using computational models have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These models suggest favorable permeability characteristics across various biological membranes .

Table 2: Pharmacokinetic Properties

ParameterValueDescription
SolubilityHighIndicates good bioavailability
PermeabilityModerate to HighSuggests effective absorption in tissues
MetabolismLiverPredominantly hepatic metabolism

Q & A

Basic Research Questions

Q. How can the synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide be optimized for reproducibility in academic settings?

  • Methodological Answer : The synthesis involves nucleophilic substitution between benzenesulfonyl chloride and 2-(morpholin-4-yl)ethylamine under controlled pH (7–8) and temperature (0–5°C). Key steps include slow addition of the amine to avoid exothermic side reactions and purification via recrystallization from ethanol/water mixtures (80:20 v/v) to achieve >95% purity . Monitoring reaction progress via TLC (silica gel, chloroform/methanol 9:1) ensures intermediate stability.

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the sulfonamide bond geometry and morpholine ring conformation. For example, torsion angles between the sulfonyl group and morpholine nitrogen (e.g., O2—S1—N8—C9 = 109.5°) are resolved via SC-XRD . Complementary techniques include 1H^1H/13C^13C NMR (DMSO-d6, δ 2.4–3.1 ppm for morpholine protons) and high-resolution mass spectrometry (HRMS, [M+H]+ calculated for C12_{12}H17_{17}N2_2O3_3S: 281.0961) .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Methodological Answer : In vitro assays using glucose uptake models (e.g., L6 myotubes or 3T3-L1 adipocytes) at concentrations of 10–100 µM are recommended. Positive controls (e.g., metformin) and negative controls (DMSO vehicle) are critical. Activity is quantified via fluorometric glucose oxidase assays, with ≥40% glucose reduction indicating potential antihyperglycemic activity .

Advanced Research Questions

Q. How can data contradictions in the compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Use standardized protocols: (1) Pre-incubate cells in serum-free media for 24 hours. (2) Normalize activity to protein content (Bradford assay). (3) Validate via orthogonal assays (e.g., AMPK phosphorylation via Western blot). Cross-reference with structurally similar sulfonamides (e.g., glipizide analogs) to identify pharmacophore-specific effects .

Q. What strategies enhance the compound’s selectivity for target enzymes (e.g., carbonic anhydrase)?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies key interactions: the sulfonamide group binds Zn2+^{2+} in the enzyme active site, while the morpholine ring occupies hydrophobic pockets. Modify substituents (e.g., trifluoromethyl groups at the benzene ring) to improve binding affinity (ΔG < −8.5 kcal/mol) and reduce off-target effects. Validate via isothermal titration calorimetry (ITC) to measure KdK_d values .

Q. How can structure-activity relationships (SAR) guide derivative design for improved pharmacokinetics?

  • Methodological Answer : Use QSAR models (e.g., CoMFA) correlating logP values (2.1–3.5) with bioavailability. Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) at the morpholine nitrogen to enhance solubility while retaining sulfonamide bioactivity. In vivo PK studies in rodents (IV/PO administration) monitor t1/2t_{1/2} and CmaxC_{\text{max}} .

Q. What computational methods predict the compound’s thermodynamic stability in solid-state formulations?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize crystal packing energy. Lattice energy analysis (≥−150 kJ/mol) correlates with experimental DSC data (melting point 168–172°C). Polymorph screening via solvent-drop grinding identifies stable forms (e.g., orthorhombic vs. monoclinic) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.